2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine

Asymmetric Catalysis Calixarene Chemistry Chiral Ligand Design

2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine (CAS 13296-30-5), also referred to as homomyrtenylamine, is a chiral, bicyclic monoterpene-derived primary amine with the molecular formula C₁₁H₁₉N and a molecular weight of 165.28 g/mol. It belongs to the pinene-family scaffold, characterized by a rigid bicyclo[3.1.1]hept-2-ene core bearing geminal dimethyl groups at the 6-position and a two-carbon ethylamine spacer at the 2-position.

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
CAS No. 13296-30-5
Cat. No. B1339462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine
CAS13296-30-5
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)CCN)C
InChIInChI=1S/C11H19N/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10H,4-7,12H2,1-2H3
InChIKeySIZTVXYVPBPGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine (CAS 13296-30-5): Procurement-Grade Overview for R&D and Industrial Sourcing


2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine (CAS 13296-30-5), also referred to as homomyrtenylamine, is a chiral, bicyclic monoterpene-derived primary amine with the molecular formula C₁₁H₁₉N and a molecular weight of 165.28 g/mol [1]. It belongs to the pinene-family scaffold, characterized by a rigid bicyclo[3.1.1]hept-2-ene core bearing geminal dimethyl groups at the 6-position and a two-carbon ethylamine spacer at the 2-position. This compound is available from specialty chemical suppliers in purities typically ≥95% and is employed as a synthetic intermediate and chiral building block in medicinal chemistry, asymmetric catalysis, and materials science .

Why Generic Substitution Fails for 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine: The Cost of Overlooking Chain Length, Unsaturation, and Functional Handle Identity


Pinene-derived amines are not interchangeable commodities. The target compound bears an ethylamine chain attached to an endocyclic double bond, while its closest commercial analogs—such as (−)-cis-myrtanylamine and myrtenylamine —differ critically in linker length (ethyl vs. methyl), saturation state (olefinic vs. fully saturated ring), and amine class (primary vs. secondary). These structural variations directly alter nucleophilicity, steric bulk, and the capacity for downstream functionalization. Similarly, the corresponding alcohol, (−)-nopol [1], cannot serve as a direct replacement when a primary amine handle is required for amide bond formation, reductive amination, or coordination chemistry. The evidence below quantifies the consequences of these structural differences on key selection-relevant parameters.

Quantitative Differentiation Evidence: 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine vs. Structural Analogs


Ethylamine vs. Methylamine Chain Length: Functional Handle Extension in Chiral Calixarene Catalysis

When appended to calix[4]arene scaffolds, homomyrtenyl units (bearing the C2-ethylamine spacer) create a longer, more flexible chiral pocket than myrtenyl units (bearing a C1-methylamine spacer). In the Ti(IV)-catalyzed asymmetric aldol reaction of Chan's silyloxydiene with p-nitrobenzaldehyde, the homomyrtenyl-derived calixarene ligand afforded a distinct enantiomeric excess profile relative to the myrtenyl-derived analog [1]. The extended ethylamine linker places the chiral pinene moiety farther from the catalytic titanium center, altering the diastereomeric transition-state geometry and resulting in a measurable difference in enantioselectivity [1]. This constitutes a direct head-to-head comparison within the same catalytic system, demonstrating that the tether length is not a trivial substitution parameter.

Asymmetric Catalysis Calixarene Chemistry Chiral Ligand Design

Computed LogP and Hydrogen-Bonding Capacity: Polarity Differential vs. (−)-Nopol Alcohol

The target primary amine exhibits a computed XLogP3-AA value of 1.8 [1], which is markedly lower than the XLogP3 of the corresponding alcohol (−)-nopol (estimated ~2.5–2.8 based on structural analogs) [2]. The amine also possesses one hydrogen bond donor (vs. one donor in the alcohol) but a different hydrogen bond acceptor profile (1 acceptor for amine vs. 1 for alcohol), leading to distinct solvation and membrane partitioning behavior. This class-level inference suggests that the amine will demonstrate superior aqueous solubility and reduced passive membrane permeability compared to the alcohol counterpart, influencing both formulation and biological distribution in medicinal chemistry applications.

Physicochemical Profiling Druglikeness ADME Prediction

Unsaturated Bicyclic Core: Differential Conformational Rigidity vs. Saturated (−)-cis-Myrtanylamine

The target compound retains an endocyclic double bond in the bicyclo[3.1.1]hept-2-ene scaffold, whereas (−)-cis-myrtanylamine features a fully saturated bicyclo[3.1.1]heptane ring . This unsaturation imposes greater conformational rigidity on the ring system, restricting the number of accessible low-energy conformers and thereby reducing the entropic penalty upon receptor binding or metal coordination [1]. The presence of the double bond also alters the electronic environment (π-electron density) at the 2-position, which can affect the reactivity of the adjacent ethylamine chain in electrophilic reactions. This class-level inference is supported by the well-established principle that unsaturated bicyclic scaffolds exhibit fewer rotatable bonds and higher shape complementarity to biological targets compared to their saturated counterparts [1].

Conformational Analysis Structure-Activity Relationship Receptor Binding

Primary Amine vs. Tertiary Amine Derivative: Synthetic Versatility Advantage for Downstream Functionalization

The target compound is a primary amine, whereas the therapeutically utilized derivative Myrtecaine (Nopoxamine, CAS 7712-50-7) is a tertiary amine ether [1]. The primary amine functionality of the target compound permits a broader array of chemical transformations—including amide coupling, Schiff base formation, reductive amination, urea synthesis, and sulfonamide formation—that are inaccessible to the tertiary amine [2]. This synthetic versatility makes the target compound a superior starting material for library synthesis and lead optimization programs, as it allows late-stage diversification at the amine position, whereas Myrtecaine is a terminal functional endpoint. This represents a cross-study comparable differentiation based on well-established structure-reactivity principles of amine classes [2].

Synthetic Chemistry Building Block Utility Derivatization

Optimal Application Scenarios for 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine Based on Differentiation Evidence


Chiral Ligand Synthesis for Asymmetric Catalysis Requiring Extended Tether Length

When designing enantioselective catalysts based on calixarene or related macrocyclic scaffolds, the C2-ethylamine chain of homomyrtenylamine positions the pinene chiral auxiliary farther from the metal center than the C1-methylamine chain of myrtenylamine. This spatial difference directly influences enantioselectivity outcomes, as demonstrated in the Ti(IV)/calixarene-catalyzed aldol reaction [1]. Researchers synthesizing chiral ligands should select this amine when mechanistic models predict that an extended spacer will enhance chiral induction.

Medicinal Chemistry Lead Optimization Requiring a Primary Amine Handle for Late-Stage Diversification

The primary amine of the target compound enables amide bond formation, sulfonamide synthesis, and reductive amination—reactions that cannot be performed on tertiary amine derivatives like Myrtecaine [2]. This makes it the preferred building block for generating focused libraries around the pinene scaffold in central nervous system or anti-infective drug discovery programs.

Fragment-Based Drug Discovery Leveraging Rigid, Unsaturated Bicyclic Cores

The endocyclic double bond of the bicyclo[3.1.1]hept-2-ene scaffold imposes conformational rigidity that reduces entropic binding penalties relative to saturated analogs such as (−)-cis-myrtanylamine . Fragment-based screening libraries benefit from this property, as rigid fragments typically exhibit higher ligand efficiency and more interpretable structure-activity relationships.

Physicochemical Property Optimization for CNS Drug Candidates

With a computed XLogP3 of 1.8, the target amine is significantly less lipophilic than the corresponding alcohol (−)-nopol [3]. This lower LogP, combined with the presence of a protonatable amine (pKₐ ~10), makes it a more suitable starting point for CNS drug discovery programs that require balanced solubility, permeability, and reduced promiscuity.

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